1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione
Description
Historical Development of Imidazolidine-2,4,5-trione Derivatives
The imidazolidine-2,4,5-trione core, first synthesized through cyclization reactions involving urea and oxalyl chloride, emerged as a strategic modification of barbituric acid derivatives. Early work by von Baeyer in 1864 on malonylurea laid the groundwork for closed-chain ureic compounds, which later evolved into barbiturates and their analogs. By the 21st century, researchers recognized the limitations of traditional ureas in drug design, particularly their poor water solubility and metabolic instability. This prompted exploration of trione-based scaffolds, which retained hydrogen-bonding capacity while introducing ketone groups to enhance polarity.
The synthesis of imidazolidine-2,4,5-triones via refluxing ureas with oxalyl chloride in anhydrous tetrahydrofuran marked a pivotal advancement. This method enabled systematic substitution at the N1 and N3 positions, allowing medicinal chemists to tailor pharmacokinetic profiles. For instance, adamantane-substituted derivatives demonstrated nanomolar inhibition of soluble epoxide hydrolase (sEH), albeit with reduced potency compared to ureas. These efforts underscored the scaffold’s versatility, setting the stage for hybrid derivatives like 1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione.
Position of Trifluoromethylbenzyl-Substituted Derivatives in Medicinal Chemistry
The incorporation of a 2-(trifluoromethyl)benzyl group at the N3 position exemplifies rational design to enhance target engagement. Trifluoromethyl groups, widely employed for their electron-withdrawing effects, improve metabolic stability by resisting oxidative degradation. When paired with a benzyl moiety, this substitution augments lipophilicity, facilitating membrane penetration while maintaining favorable logP values. Comparative studies of sEH inhibitors revealed that such aromatic substitutions improve binding affinity to hydrophobic enzyme pockets, albeit at the cost of aqueous solubility.
Structural analyses indicate that the trifluoromethylbenzyl group induces conformational rigidity, orienting the trione core for optimal interactions with catalytic residues. For example, molecular docking of analogous compounds showed van der Waals contacts between the trifluoromethyl group and tyrosine residues in sEH’s active site. This precision in spatial arrangement underscores the derivative’s potential in targeting enzymes with deep, apolar binding cavities.
Research Significance of Oxopropyl-Imidazole-trione Scaffolds
The 1-methyl-2-oxopropyl substituent at N1 introduces a ketone-bearing alkyl chain, modulating electronic and steric properties. This moiety enhances water solubility compared to purely aromatic substitutions, addressing a critical limitation of earlier trione derivatives. The oxopropyl group’s flexibility may also facilitate adaptive binding to diverse targets, as evidenced by barbituric acid analogs showing activity against kinases, proteases, and epigenetic regulators.
Recent investigations highlight the scaffold’s dual role as a hydrogen-bond donor and acceptor, enabling interactions with both polar and nonpolar receptor regions. For instance, in cancer therapeutics, similar triones inhibit matrix metalloproteinases by chelating catalytic zinc ions while engaging hydrophobic subsites. The oxopropyl-imidazole-trione framework thus represents a multifunctional pharmacophore amenable to modular optimization for specific disease pathways.
Table 1: Structural Features and Functional Roles of 1-(1-Methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione
Properties
IUPAC Name |
1-(3-oxobutan-2-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-8(9(2)21)20-13(23)12(22)19(14(20)24)7-10-5-3-4-6-11(10)15(16,17)18/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDLJHIJKWKERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the trifluoromethylbenzyl group through a nucleophilic substitution reaction. The final step involves the addition of the methyl-oxopropyl group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria and fungi makes it a candidate for further development as an antimicrobial agent. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to established antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Biochemical Applications
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which are crucial in cancer metabolism and signaling. The inhibition profile indicates selectivity, which could lead to fewer side effects compared to less selective inhibitors .
Drug Delivery Systems
Due to its unique chemical structure, 1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione can be utilized in drug delivery systems. Its capacity to form stable complexes with therapeutic agents enhances bioavailability and targeted delivery. Research into nanoparticle formulations incorporating this compound has shown improved therapeutic outcomes in preclinical models .
Materials Science Applications
Polymer Synthesis
The compound can be employed in the synthesis of novel polymers with specific functionalities. Its reactivity allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and biomedical devices .
Nanotechnology
In nanotechnology, this compound serves as a precursor for creating nanoparticles with tailored properties for various applications, including catalysis and sensing. The ability to modify surface characteristics makes it suitable for developing advanced materials with specific interactions at the nanoscale .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The imidazole ring may also play a role in coordinating with metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs in the Imidazole-Trione Family
The following table compares the target compound with key analogs:
Key Differences and Implications
Substituent Effects: The trifluoromethyl group in the target compound and CAS 303986-34-7 enhances metabolic resistance compared to halogenated benzyloxy analogs (e.g., CAS 339103-96-7) . Reactivity: Methoxy-substituted analogs (e.g., CAS 339104-08-4) are smaller and more reactive but less stable under physiological conditions .
Biological Activity: Compounds with trifluoromethyl groups (target and CAS 303986-34-7) are hypothesized to inhibit enzymes like phosphoinositide 3-kinases (PI3K) due to their electron-withdrawing properties . Halogenated derivatives (e.g., CAS 339103-96-7) may exhibit antibacterial or antifungal activity but face discontinuation due to stability issues .
Synthetic Accessibility :
Biological Activity
The compound 1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione , also known by its CAS number 338392-45-3 , is a synthetic organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology.
- Molecular Formula : C15H13F3N2O4
- Molecular Weight : 342.27 g/mol
- Structure : The compound features an imidazole core substituted with both trifluoromethyl and benzyl groups, which are critical for its biological activity.
Research indicates that this compound exhibits inhibitory activity against various tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. Specifically, it has been shown to inhibit:
- c-Abl
- Bcr-Abl
- PDGF-R (Platelet-Derived Growth Factor Receptor)
- VEGF-R (Vascular Endothelial Growth Factor Receptor)
- EGF-R (Epidermal Growth Factor Receptor)
- c-Kit
These targets suggest its potential application in treating neoplastic diseases such as leukemia and other cancers .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:
| Cell Line | IC50 (µM) | Comparison with Standard Drugs |
|---|---|---|
| HCT-116 (Colon Cancer) | 10.21 | Comparable to Sorafenib |
| HepG2 (Liver Cancer) | 7.82 | Comparable to Doxorubicin |
| MCF-7 (Breast Cancer) | 9.45 | Comparable to Sunitinib |
These results indicate that the compound's effectiveness is on par with established chemotherapeutic agents, making it a promising candidate for further development .
Apoptotic Mechanisms
Further investigations into the apoptotic mechanisms revealed that treatment with this compound leads to:
- Increased levels of pro-apoptotic proteins such as Caspase-3 and Bax .
- Decreased levels of the anti-apoptotic protein Bcl-2 .
This shift in protein expression suggests that the compound induces apoptosis through a mitochondrial pathway, which is critical for its anticancer effects .
Cell Cycle Analysis
Flow cytometry analysis has shown that the compound causes significant cell cycle arrest in the G1 phase. The following data illustrates the cell cycle distribution changes upon treatment:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0-G1 | 52.39 | 72.13 |
| S | 34.77 | 25.19 |
| G2/M | 12.84 | 2.68 |
This indicates a robust mechanism by which the compound prevents cancer cell proliferation .
Study on Tyrosine Kinase Inhibition
A study highlighted the efficacy of this compound in inhibiting tyrosine kinases involved in oncogenic signaling pathways. The findings support its use as a multi-targeted kinase inhibitor, potentially leading to improved outcomes in cancer therapy .
Comparative Analysis with Other Compounds
In comparative studies with other benzimidazole derivatives, this compound showed superior activity against specific protozoa and Trichinella spiralis, suggesting its broad-spectrum biological activity beyond just anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing imidazole trione derivatives like 1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione?
- Methodology : Multi-component reactions (MCRs) using aldehydes, ketones, and ammonia derivatives are common. For example, benzil-based condensations with substituted amines or hydrazines under reflux in ethanol or acetic acid yield tetra-substituted imidazoles. Catalysts like ceric ammonium nitrate (CAN) improve reaction efficiency and regioselectivity . Purification typically involves recrystallization from ethanol or column chromatography.
Q. How can structural confirmation of this compound be achieved post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substituent positions and backbone integrity (e.g., δ 3.81–8.33 ppm for aromatic protons and carbonyl groups) .
- IR : Detect characteristic carbonyl stretches (1650–1700 cm) and C-F bonds (1100–1200 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns (e.g., m/z 619 [M+H]) .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .
Q. What role do fluorinated substituents (e.g., trifluoromethyl) play in the compound's stability and reactivity?
- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imidazole core, influencing reactivity in nucleophilic substitutions or cycloadditions. Stability studies (e.g., thermal gravimetric analysis or accelerated degradation under UV light) can quantify resistance to hydrolysis or oxidation compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields or purity?
- Methodology : Apply factorial designs (e.g., Box-Behnken or Central Composite Design) to test variables like temperature (80–120°C), catalyst loading (10–30 mol%), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) identifies optimal conditions while minimizing trials. For example, a 3 factorial design reduced reaction time by 40% in analogous imidazole syntheses . Computational tools (e.g., ICReDD’s quantum chemical path searches) further narrow experimental parameters by predicting transition states and intermediates .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. MS results)?
- Methodology : Cross-validate with orthogonal techniques:
- X-ray crystallography resolves ambiguous proton assignments in crowded NMR spectra.
- Isotopic labeling (e.g., F NMR) clarifies trifluoromethyl group orientation .
- Computational validation : Density Functional Theory (DFT) simulations predict spectroscopic profiles (e.g., chemical shifts, IR stretches) to reconcile discrepancies .
Q. What challenges arise when scaling up synthesis from lab to pilot scale, and how can they be mitigated?
- Methodology : Key challenges include heat transfer inefficiencies and byproduct accumulation. Solutions:
- Reactor design : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve temperature control .
- Membrane separation : Purify intermediates via nanofiltration to replace column chromatography .
- Process simulation : Aspen Plus or COMSOL models predict mass/heat transfer limitations and optimize mixing rates .
Q. How do substituent modifications (e.g., replacing trifluoromethyl with methylsulfonyl) affect biological or catalytic activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, nitro, or thiophenyl) and test activity in target assays (e.g., enzyme inhibition).
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to biological targets like kinases or proteases .
- Kinetic profiling : Compare reaction rates in catalytic applications (e.g., oxidation of alcohols) to quantify electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
